2,2-Difluorobutane-1,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobutane-1,4-diol typically involves the introduction of fluorine atoms into a butane-1,4-diol backbone. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For example, the reaction of cis-but-2-ene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 130°C) can yield the desired difluorinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective fluoride sources, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobutane-1,4-diol can undergo various chemical reactions typical of diols and fluorinated compounds. These include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
2,2-Difluorobutane-1,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: It can be used in the development of new materials with improved properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-Difluorobutane-1,4-diol exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with biological molecules. For example, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with similar properties but different fluorine atom positions.
2,2,3,3-Tetrafluoro-1,4-butanediol: A compound with four fluorine atoms, offering different chemical and physical properties.
Uniqueness
2,2-Difluorobutane-1,4-diol is unique due to the specific positioning of its fluorine atoms, which can result in distinct conformational and electronic effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in synthetic chemistry and a subject of interest in various research fields.
Properties
IUPAC Name |
2,2-difluorobutane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHBDLSEBKKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108781-20-0 |
Source
|
Record name | 2,2-difluorobutane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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